2-Chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine
Overview
Description
“2-Chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3ClF3N . It is a solid at 20 degrees Celsius and should be stored under inert gas .
Molecular Structure Analysis
The molecular weight of “this compound” is 181.54 . The compound appears as a white or colorless to light orange to yellow powder to lump to clear liquid .Physical and Chemical Properties Analysis
“this compound” has a melting point of 38.0 to 41.0 °C and a boiling point of 76 °C/30 mmHg . It is soluble in methanol .Scientific Research Applications
Synthesis and Application in Agrochemicals
2-Chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine is a significant intermediate in the synthesis of agrochemicals. Its derivatives are extensively used in the development of herbicides, showcasing the compound's vital role in agricultural chemistry. Studies highlight synthetic methods and applications, emphasizing its utility in creating highly effective herbicidal compounds (Li Zheng-xiong, 2004).
Pesticide Synthesis
Research on the synthesis of pyridine derivatives, including 2,3-Dichloro-5-trifluoromethyl pyridine, outlines their importance in pesticide synthesis. The compound's role in generating pesticides underlines its broader applications in enhancing crop protection and pest management strategies (Lu Xin-xin, 2006).
Advanced Organic Synthesis Techniques
The compound serves as a critical intermediate in advanced organic synthesis techniques, facilitating the creation of novel compounds with potential applications in various domains, including materials science. Research on halogen shuffling in pyridines demonstrates its versatility in synthetic chemistry, allowing for selective electrophilic substitutions that enable the creation of complex molecules (F. Mongin et al., 1998).
Safety and Hazards
This compound is toxic if swallowed and causes skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, rinse with plenty of water . If swallowed, immediately call a poison center or doctor .
Properties
IUPAC Name |
2-chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF5NO/c8-5-4(15-6(9)10)1-3(2-14-5)7(11,12)13/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXHVSBNMGWVNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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